Fenpiprane hydrochloride, with the chemical identifier 3329-14-4, is synthesized from 1-(3,3-diphenylpropyl)piperidine through a multi-step reaction with hydrochloric acid. It belongs to the class of piperidine derivatives and exhibits properties typical of tertiary amines, which are known for their roles in pharmacology and medicinal chemistry.
The synthesis of Fenpiprane hydrochloride involves several key steps:
Fenpiprane hydrochloride's molecular structure can be described as follows:
Fenpiprane hydrochloride participates in several types of chemical reactions:
The products formed depend on the specific reagents and conditions applied during reactions. For instance:
Fenpiprane hydrochloride exerts its therapeutic effects primarily through its interaction with acetylcholine receptors in the gastrointestinal system:
Studies indicate that Fenpiprane's modulation of acetylcholine receptor activity is critical for its therapeutic efficacy in treating gastrointestinal disorders.
Physical properties such as melting point, boiling point, and refractive index can be determined through standard laboratory techniques like differential scanning calorimetry and refractometry.
Fenpiprane hydrochloride has diverse applications across several scientific fields:
The developmental trajectory of fenpiprane hydrochloride spans several decades, characterized by incremental pharmacological refinements:
1960s: Initial synthesis and characterization of the fenpiprane base compound (C₂₀H₂₅N), establishing its core structure as a diphenylmethane derivative with piperidine substitution [1] [6]. Early screening identified non-specific smooth muscle relaxant properties, prompting hydrochloride salt formation to improve aqueous solubility [3].
1970s-1980s: Designation under the Anatomical Therapeutic Chemical (ATC) classification system as A03AX01 (Other drugs for functional gastrointestinal disorders), recognizing its distinct chemical class among antispasmodics [2] [6]. Research during this period focused on in vitro characterization of its anticholinergic activity relative to contemporaries like dicyclomine and otilonium [7].
1990s-Present: Shift toward molecular receptor profiling and computational modeling studies. Quantitative structure-activity relationship (QSAR) analyses positioned fenpiprane among diphenylpropylpiperidine analogues investigated for receptor affinity, particularly noting structural similarities to CCR5 receptor modulators despite differing primary indications [6]. Contemporary research focuses on its potential neuromodulatory effects within the brain-gut axis, though detailed mechanistic studies remain limited compared to newer agents [4] [10].
Table 1: Key Historical Milestones in Fenpiprane Hydrochloride Development [1] [2] [6]
Time Period | Development Milestone | Significance |
---|---|---|
1960s | Initial synthesis of fenpiprane base compound | Established core 1-(3,3-diphenylpropyl)piperidine structure |
1970s | ATC classification (A03AX01) | Formal recognition as a distinct pharmacological agent for FGIDs |
1980s | In vitro characterization of antispasmodic activity | Confirmed non-selective smooth muscle relaxation properties |
2000s | QSAR studies of diphenylpropylpiperidine analogues | Positioned fenpiprane within structural-activity landscapes of neuromodulators |
Fenpiprane hydrochloride’s therapeutic utility stems from hypothesized interactions with pathways regulating gastrointestinal motility and visceral sensitivity:
Anticholinergic and Direct Myolytic Action: As a tertiary amine, fenpiprane likely exhibits non-selective muscarinic receptor antagonism, reducing acetylcholine-induced smooth muscle contraction in the gastrointestinal tract. This antispasmodic effect may alleviate cramping and hypermotility states in disorders like irritable bowel syndrome (IBS) [6] [7]. Evidence suggests additional direct action on smooth muscle cells independent of anticholinergic pathways, potentially through calcium flux modulation [7] [10].
Neuromodulatory Potential: Structural similarities to piperidine-derived psychotropic agents suggest possible interactions with serotonergic or sigma receptors within the enteric nervous system. Though not definitively established for fenpiprane, such mechanisms are documented for other FGID therapeutics (e.g., tricyclic antidepressants) which dampen visceral afferent signaling [4] [10]. Fenpiprane may influence visceral hypersensitivity through peripheral or central neural pathways [10].
Functional Integration within Brain-Gut Axis: FGIDs involve dysregulation of brain-gut communication pathways. Fenpipramine’s potential impact on gut secretion, motility, and sensation aligns with a multimodal approach to normalizing dysfunctional gut-brain signaling. This positions it within the biopsychosocial treatment model, where physiological effects may synergize with psychological interventions [4] [10].
Table 2: Comparative Pharmacological Targets in FGID Management Agents [4] [7] [10]
Mechanistic Class | Example Agents | Fenpiprane Hydrochloride’s Proposed Alignment |
---|---|---|
Muscarinic antagonists | Dicyclomine, Hyoscyamine | Non-selective acetylcholine blockade |
Direct smooth muscle relaxants | Mebeverine, Alverine | Calcium channel modulation or myolytic action |
Neuromodulators | Amitriptyline, Ondansetron | Structural potential for serotonergic/sigma effects |
Multi-target spasmolytics | Otilonium, Pinaverium | Combines anticholinergic and direct relaxant properties |
The ongoing significance of fenpiprane hydrochloride lies in its encapsulation of mid-20th century rational drug design—where chemical modification of foundational structures (like diphenylmethane) yielded clinically useful spasmolytics. While contemporary research has advanced more selective agents, its ATC classification and continued inclusion in pharmacological compendia underscore its role in the evolutionary landscape of FGID therapeutics [2] [6] [7].
Table 3: Fenpiprane Hydrochloride Chemical Identifiers [1] [2] [3]
Identifier Type | Value |
---|---|
Systematic IUPAC Name | 1-(3,3-Diphenylpropyl)piperidine hydrochloride |
CAS Registry Number | 3540-95-2 (base) |
UNII Code | S2FVB1RL5X |
Molecular Formula (Base) | C₂₀H₂₅N |
Molecular Formula (Salt) | C₂₀H₂₆ClN |
PubChem CID (Hydrochloride) | 197784 |
DrugBank Accession | DB13439 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1